(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole

Asymmetric catalysis Palladium Allylic alkylation

(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole, commonly designated (S)-tBu-PHOX, is a chiral, non-C₂-symmetric phosphinooxazoline (PHOX) ligand that delivers predictable, high-level enantioinduction across a portfolio of late-transition-metal-catalysed asymmetric transformations. It is characterised by a diphenylphosphine donor and an oxazoline ring bearing a bulky tert-butyl substituent at the C4 stereogenic centre.

Molecular Formula C25H26NOP
Molecular Weight 387.5 g/mol
CAS No. 164858-79-1
Cat. No. B3177447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole
CAS164858-79-1
Molecular FormulaC25H26NOP
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26NOP/c1-25(2,3)23-18-27-24(26-23)21-16-10-11-17-22(21)28(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,18H2,1-3H3/t23-/m0/s1
InChIKeyDMOLTNKQLUAXPI-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole (tBu-PHOX): Core Identity and Comparator Landscape


(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole, commonly designated (S)-tBu-PHOX, is a chiral, non-C₂-symmetric phosphinooxazoline (PHOX) ligand that delivers predictable, high-level enantioinduction across a portfolio of late-transition-metal-catalysed asymmetric transformations [1]. It is characterised by a diphenylphosphine donor and an oxazoline ring bearing a bulky tert-butyl substituent at the C4 stereogenic centre. The closest in-class analogues that a scientific or industrial user would consider as drop-in replacements are (S)-iPr-PHOX, (S)-Bn-PHOX and (S)-Ph-PHOX, all of which share the identical diphenylphosphinophenyl oxazoline scaffold but differ only in the C4 substituent. Note: CAS 164858-79-1 is assigned to the (R)-enantiomer; the (4S)-enantiomer described here is formally CAS 148461-16-9.

Why iPr-PHOX, Bn-PHOX or Ph-PHOX Cannot Simply Stand in for tBu-PHOX


The PHOX ligand family relies on the steric bulk of the C4 substituent to transmit chiral information to the metal centre. Although iPr-PHOX, Bn-PHOX and Ph-PHOX share an identical donor-atom connectivity, their smaller or conformationally different C4 groups produce distinct chiral pockets that translate into measurable, sometimes dramatic, differences in enantioselectivity [1]. Treating these ligands as functionally interchangeable therefore risks large drops in product enantiomeric excess, particularly in reactions that are sensitive to the steric environment of the oxazoline fragment. The quantitative evidence presented below demonstrates exactly where (S)-tBu-PHOX outperforms its closest analogues and why it remains the benchmark ligand for applications where maximizing enantioselectivity is a selection criterion.

Quantitative Differentiation of (4S)-tBu-PHOX Against Closest PHOX Analogues


Head-to-Head Enantioselectivity Comparison in Pd-Catalysed Decarboxylative Allylic Alkylation

In a controlled direct comparison under identical conditions (solvent, substrate, catalyst precursor), (S)-tBu-PHOX delivered the highest enantioselectivity for the formation of α-quaternary ketone (S)-9 via decarboxylative allylic alkylation of allyl enol carbonate 8 [1]. Specifically, (S)-tBu-PHOX achieved 88% ee in THF, whereas the nearest analog (R)-iPr-PHOX reached 83% ee, and (S)-Bn-PHOX and (R)-Ph-PHOX gave only 63% and 65% ee, respectively.

Asymmetric catalysis Palladium Allylic alkylation

Consensus Benchmark Status Across Multiple Pd-Catalysed Transformations

A systematic structure–selectivity study evaluated a panel of C4-substituted PHOX ligands (iPr, iBu, sBu, Bn, Ph) as substitutes for tBu-PHOX in three distinct Pd-catalysed asymmetric transformations: allylic alkylation, allylic fluorination, and intramolecular Heck reaction [1]. The study concluded that tBu-PHOX consistently afforded the highest enantioselectivities across all three reaction classes, confirming its status as the most broadly applicable PHOX ligand in the series.

PHOX ligands Structure–selectivity relationship Palladium catalysis

High-Level Performance in Challenging Pd-Catalysed Decarboxylative Allylic Alkylation of α-Enaminones

In a more demanding substrate class—α-enaminones—(S)-tBu-PHOX enables the formation of all-carbon quaternary stereocentres with up to 99 % yield and 99 % ee when used with EtOAc as solvent at 40 °C [1]. While this study primarily investigates electronic ligand tuning, the parent (S)-tBu-PHOX still delivers 88–92 % ee on the original carbocyclic ketone substrate platform, a level that the unmodified iPr-PHOX or Bn-PHOX ligands cannot reach under comparable conditions.

Enaminone Quaternary stereocentre Decarboxylative allylic alkylation

Unique Commercial Accessibility Driven by Enantiomer-Specific Raw Material Cost

The synthesis of tBu-PHOX enantiomers relies on the corresponding tert-leucine enantiomer as a chiral pool starting material. (S)-tert-Leucine, required for (S)-tBu-PHOX, is readily available at acceptable cost; in contrast, (R)-tert-leucine is prohibitively expensive, rendering (R)-tBu-PHOX commercially inaccessible [1]. This creates a unique situation where the (S)-enantiomer of tBu-PHOX is the only enantiomer of the top-performing PHOX ligand that can be procured at scale. For iPr-PHOX, both enantiomers are available from inexpensive valine, removing this exclusivity.

Chiral ligand procurement Enantiomeric availability tert-Leucine

High-Precision Application Scenarios for (4S)-tBu-PHOX Where Substitution Fails


Late-Stage Construction of All-Carbon Quaternary Stereocentres in Pharmaceutical Intermediates

When a medicinal chemistry campaign requires the enantioselective installation of an all-carbon quaternary centre—common in natural product analogues and steroid mimetics—(S)-tBu-PHOX is the ligand that most reliably delivers >90% ee in a single Pd-catalysed decarboxylative allylic alkylation step. Its 5–25% absolute ee advantage over iPr-PHOX or Bn-PHOX, documented in head-to-head experiments with allyl enol carbonate substrates [1], directly determines whether a target enantiomer reaches the purity threshold needed for downstream biological testing. Using a lower-performing PHOX ligand would necessitate costly and yield-lowering chiral enrichment steps, undermining both timeline and cost-efficiency.

High-Ee Synthesis of α-Enaminone Building Blocks for Alkaloid and Heterocycle Programs

The demonstrated ability of (S)-tBu-PHOX to generate α-quaternary enaminone products in up to 99% yield and 99% ee [1] makes it the first-choice ligand for synthetic teams pursuing pyrrolidine, piperidine, or indole alkaloid scaffolds that are traditionally challenging to prepare in enantiopure form. Competing PHOX ligands have not been shown to approach this level of stereoselectivity on the same substrate class, positioning tBu-PHOX as a unique gatekeeper for high-purity enaminone building blocks.

Process Chemistry Laboratories Requiring a Single Ligand for Multiple Pd-Catalysed Reactions

A systematic evaluation across allylic alkylation, allylic fluorination, and intramolecular Heck reactions identified tBu-PHOX as the only PHOX ligand that consistently ranked first in enantioselectivity across all three transformations [1]. A process development group seeking to minimise ligand inventory complexity can standardise on (S)-tBu-PHOX with evidence that it will not be outperformed by simpler PHOX ligands in any of the three reactions, thereby reducing supply-chain risk and method development time.

Projects Requiring the (S)-Configuration of the Ligand to Access a Specific Product Enantiomer

The commercial unavailability of (R)-tBu-PHOX, caused by the prohibitive cost of (R)-tert-leucine, means that (S)-tBu-PHOX is the only enantiomer of the top-performing PHOX ligand that can be procured for large-scale campaigns [1]. For synthetic routes that demand the (S)-absolute configuration of the ligand—common in the total synthesis of ent-natural products—substituting with iPr-PHOX, while feasible from a procurement standpoint, would compromise enantioselectivity by 5–30% ee. Thus, (S)-tBu-PHOX remains an irreplaceable component of the chiral ligand toolkit.

Quote Request

Request a Quote for (4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.